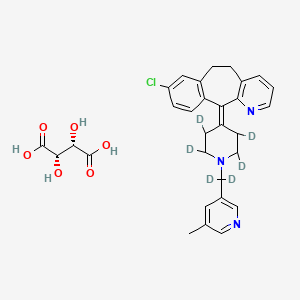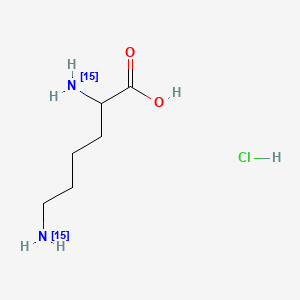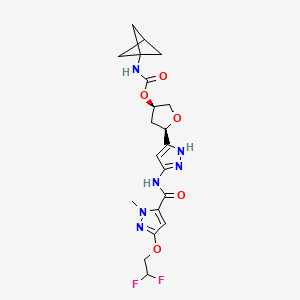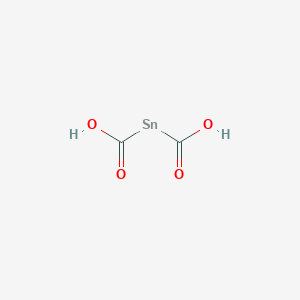
Dicarboxytin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dicarboxytin is a chemical compound characterized by the presence of two carboxyl groups attached to a tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dicarboxytin can be synthesized through various methods, including the reaction of tin salts with carboxylic acids. One common method involves the reaction of tin(IV) chloride with carboxylic acids under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the this compound compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using tin salts and carboxylic acids. The process may include steps such as purification and crystallization to obtain the desired compound in high purity. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Dicarboxytin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tin oxides and other oxidation products.
Reduction: Reduction reactions can convert this compound to lower oxidation states of tin.
Substitution: this compound can participate in substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Dicarboxytin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis. Its unique properties make it valuable in the development of new chemical reactions and materials.
Biology: this compound compounds are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the use of this compound derivatives in drug development and therapeutic applications.
Industry: this compound is used in the production of polymers, coatings, and other industrial materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of dicarboxytin involves its interaction with molecular targets and pathways. In biological systems, this compound can bind to proteins and enzymes, affecting their function and activity. The carboxyl groups play a crucial role in these interactions, facilitating binding and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Monocarboxytin: Contains only one carboxyl group attached to tin.
Tricarboxytin: Contains three carboxyl groups attached to tin.
Organotin Compounds: A broad class of compounds with organic groups attached to tin.
Uniqueness of Dicarboxytin
This compound is unique due to the presence of two carboxyl groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a wider range of chemical reactions and applications compared to monocarboxytin and tricarboxytin. The balance between stability and reactivity makes this compound particularly valuable in both research and industrial contexts.
Eigenschaften
Molekularformel |
C2H2O4Sn |
|---|---|
Molekulargewicht |
208.74 g/mol |
IUPAC-Name |
dicarboxytin |
InChI |
InChI=1S/2CHO2.Sn/c2*2-1-3;/h2*(H,2,3); |
InChI-Schlüssel |
HESRHWIYJMGPEI-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(O)[Sn]C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


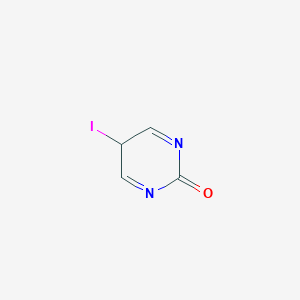
![2-chloro-N-[(3R)-1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]-N-phenylacetamide](/img/structure/B12365511.png)

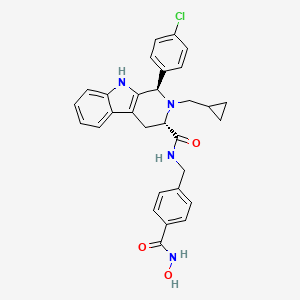
![N-(4,5-difluorocyclohexa-1,5-dien-1-yl)-3-[6-[4-(3-methoxyphenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B12365533.png)
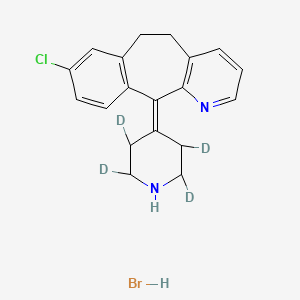
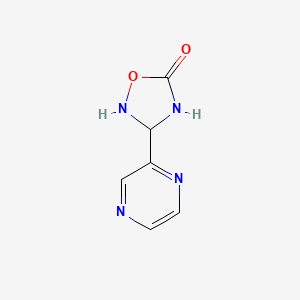
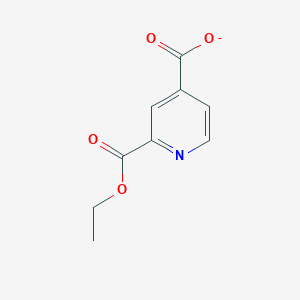
![N-[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]-4-methyl-7-piperazin-1-ylpyrido[3,4-d]pyridazin-1-amine](/img/structure/B12365546.png)
